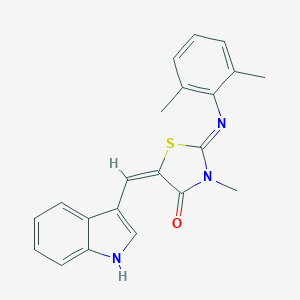
(5E)-2-(2,6-dimethylphenyl)imino-5-(1H-indol-3-ylmethylidene)-3-methyl-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-2-(2,6-dimethylphenyl)imino-5-(1H-indol-3-ylmethylidene)-3-methyl-1,3-thiazolidin-4-one, also known as DMIT, is a synthetic compound that has been studied for its potential therapeutic applications. DMIT is a thiazolidinone derivative that has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects. In
作用机制
The mechanism of action of (5E)-2-(2,6-dimethylphenyl)imino-5-(1H-indol-3-ylmethylidene)-3-methyl-1,3-thiazolidin-4-one is not fully understood, but it is thought to involve the inhibition of various signaling pathways. This compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. It has also been found to inhibit the PI3K/Akt signaling pathway, which is involved in cell proliferation and survival. In addition, this compound has been shown to activate the AMPK signaling pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. This compound has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In addition, this compound has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
实验室实验的优点和局限性
(5E)-2-(2,6-dimethylphenyl)imino-5-(1H-indol-3-ylmethylidene)-3-methyl-1,3-thiazolidin-4-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab using simple reaction conditions. This compound has also been shown to exhibit various biological activities, making it a useful tool for studying the mechanisms of inflammation, cancer, and diabetes. However, there are also some limitations to using this compound in lab experiments. It has limited solubility in water, which can make it difficult to use in certain assays. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.
未来方向
There are several future directions for research on (5E)-2-(2,6-dimethylphenyl)imino-5-(1H-indol-3-ylmethylidene)-3-methyl-1,3-thiazolidin-4-one. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of this compound, which could lead to the development of new therapeutic agents for the treatment of inflammation, cancer, and diabetes. Finally, the potential use of this compound as a lead compound for drug development should be explored further.
合成方法
The synthesis of (5E)-2-(2,6-dimethylphenyl)imino-5-(1H-indol-3-ylmethylidene)-3-methyl-1,3-thiazolidin-4-one involves the reaction of 2,6-dimethylaniline, indole-3-carboxaldehyde, and 2-methyl-4-thiazolidinone in the presence of acetic acid as a catalyst. The reaction proceeds through a condensation reaction, followed by cyclization to form the thiazolidinone ring. The final product is obtained after purification by column chromatography.
科学研究应用
(5E)-2-(2,6-dimethylphenyl)imino-5-(1H-indol-3-ylmethylidene)-3-methyl-1,3-thiazolidin-4-one has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been found to have anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In addition, this compound has been shown to have anti-diabetic effects by improving glucose tolerance and insulin sensitivity.
属性
分子式 |
C21H19N3OS |
|---|---|
分子量 |
361.5 g/mol |
IUPAC 名称 |
(5E)-2-(2,6-dimethylphenyl)imino-5-(1H-indol-3-ylmethylidene)-3-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H19N3OS/c1-13-7-6-8-14(2)19(13)23-21-24(3)20(25)18(26-21)11-15-12-22-17-10-5-4-9-16(15)17/h4-12,22H,1-3H3/b18-11+,23-21? |
InChI 键 |
RKRUBLFSINPGIC-ZCXLDBAHSA-N |
手性 SMILES |
CC1=C(C(=CC=C1)C)N=C2N(C(=O)/C(=C\C3=CNC4=CC=CC=C43)/S2)C |
SMILES |
CC1=C(C(=CC=C1)C)N=C2N(C(=O)C(=CC3=CNC4=CC=CC=C43)S2)C |
规范 SMILES |
CC1=C(C(=CC=C1)C)N=C2N(C(=O)C(=CC3=CNC4=CC=CC=C43)S2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[(2-methoxy-1-naphthyl)methylene]-2,8-dimethyl-3-quinolinecarbohydrazide](/img/structure/B306721.png)
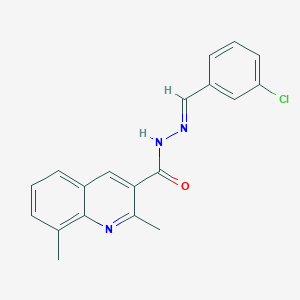
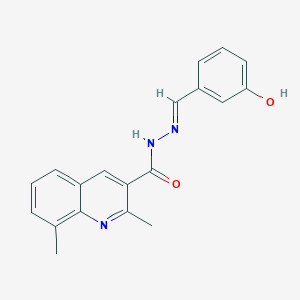

![N'-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-2-methyl-3-quinolinecarbohydrazide](/img/structure/B306729.png)
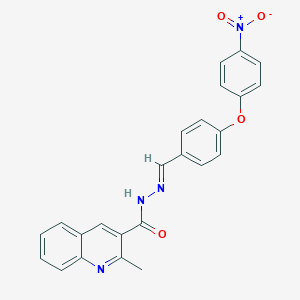
![4-[(E)-{2-[(2-methylquinolin-3-yl)carbonyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B306734.png)
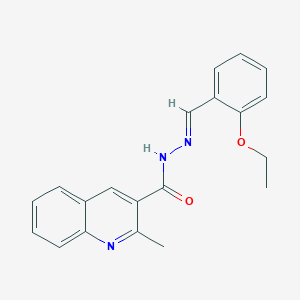
![N'-[(E)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-methylquinoline-3-carbohydrazide](/img/structure/B306736.png)
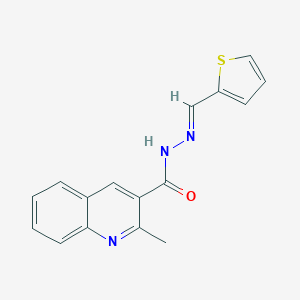
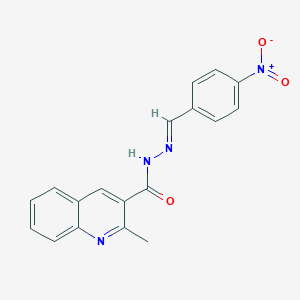
![N'-[(2-ethoxy-1-naphthyl)methylene]-2-methyl-3-quinolinecarbohydrazide](/img/structure/B306740.png)
![N'-[(E)-indol-3-ylidenemethyl]-2,6-dimethylquinoline-3-carbohydrazide](/img/structure/B306742.png)
![2,8-dimethyl-N'-[4-(methylsulfanyl)benzylidene]-3-quinolinecarbohydrazide](/img/structure/B306744.png)